molecular formula C12H21NO3 B14438471 Ethyl 5-(2-oxopiperidin-1-YL)pentanoate CAS No. 75866-46-5

Ethyl 5-(2-oxopiperidin-1-YL)pentanoate

Cat. No.: B14438471
CAS No.: 75866-46-5
M. Wt: 227.30 g/mol
InChI Key: NXATZDNCJXXYJN-UHFFFAOYSA-N
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Description

Ethyl 5-(2-oxopiperidin-1-yl)pentanoate is a chemical compound that belongs to the class of esters. It is characterized by the presence of a piperidinone ring, which is a six-membered ring containing one nitrogen atom and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-oxopiperidin-1-yl)pentanoate typically involves the reaction of ethyl 5-bromopentanoate with 2-piperidone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the piperidone moiety. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-oxopiperidin-1-yl)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(2-oxopiperidin-1-yl)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(2-oxopiperidin-1-yl)pentanoate involves its interaction with specific molecular targets. The piperidinone ring can interact with enzymes and receptors in the body, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2-hydroxypiperidin-1-yl)pentanoate
  • Ethyl 5-(2-aminopiperidin-1-yl)pentanoate
  • Ethyl 5-(2-methylpiperidin-1-yl)pentanoate

Uniqueness

Ethyl 5-(2-oxopiperidin-1-yl)pentanoate is unique due to the presence of the ketone group in the piperidinone ring. This functional group imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. The ketone group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .

Properties

CAS No.

75866-46-5

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

ethyl 5-(2-oxopiperidin-1-yl)pentanoate

InChI

InChI=1S/C12H21NO3/c1-2-16-12(15)8-4-6-10-13-9-5-3-7-11(13)14/h2-10H2,1H3

InChI Key

NXATZDNCJXXYJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCN1CCCCC1=O

Origin of Product

United States

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